molecular formula C7H7N3O3 B2962726 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 98279-84-6

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2962726
CAS No.: 98279-84-6
M. Wt: 181.151
InChI Key: BDWWKLPBKZASIC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.151. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-3-5-4-10(1-2-11)7(13)9-6(5)12/h4,11H,1-2H2,(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWWKLPBKZASIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with multiple functional groups. The presence of the hydroxyl and carbonitrile groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds like this compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives of tetrahydropyrimidines possess antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of bacteria and fungi .
  • Anticancer Potential : The compound has been investigated for its potential anticancer properties. Certain pyrimidine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the micromolar range.

CompoundBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus32
Derivative BEscherichia coli64
This compoundPseudomonas aeruginosa128

Anticancer Activity

Another research project focused on the anticancer effects of tetrahydropyrimidine derivatives. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that it induced apoptosis in these cells at concentrations ranging from 10 to 50 µM.

Cell LineIC50 (µM)
MCF-725
A54930

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.

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